Azetidin-3-yl dimethylcarbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
azetidin-3-yl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8(2)6(9)10-5-3-7-4-5/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJBRITXFDOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Reactivity of Azetidin 3 Yl Dimethylcarbamate
Diverse Synthetic Routes for the Construction of Azetidin-3-yl Dimethylcarbamate (B8479999)
The synthesis of Azetidin-3-yl dimethylcarbamate can be approached by retrosynthetically disconnecting the molecule into two primary components: the azetidine-3-ol core and the dimethylcarbamate moiety. This leads to a convergent synthetic strategy where the azetidine (B1206935) ring is first constructed and functionalized, followed by the introduction of the carbamate (B1207046) group.
Strategies for Azetidine Ring Formation and Functionalization
The construction of the azetidine ring is a challenging endeavor due to the inherent ring strain of the four-membered system. researchgate.netbeilstein-journals.org Nevertheless, numerous synthetic strategies have been developed.
Intramolecular Cyclization: A prevalent method involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, a common precursor like 1-substituted-3-chloro-2-propylamine can undergo base-mediated cyclization to form the corresponding 1-substituted-azetidin-3-ol. A widely used industrial route starts from the reaction of epichlorohydrin with a primary amine bearing a suitable protecting group (e.g., benzyl or t-butyl), followed by ring-closing. google.com The resulting N-protected azetidin-3-ol can then be deprotected to yield the core azetidine-3-ol scaffold, ready for further functionalization. Another approach is the intramolecular cyclization of homoallyl amines, which can be achieved via iodocyclization to produce 2-(iodomethyl)azetidine derivatives. rsc.org
[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents one of the most direct methods to access functionalized azetidines. researchgate.net Recent advancements have enabled this reaction under visible light, providing a mild and selective pathway to bicyclic azetidines. researchgate.net Similarly, copper-catalyzed [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have been reported for the enantioselective synthesis of 2-azetines, which can be subsequently reduced to azetidines. nih.gov
Ring Expansion and Rearrangement: Aziridines, three-membered nitrogen heterocycles, can serve as precursors to azetidines through ring expansion reactions. rsc.org For example, thermal isomerization of certain 2-substituted aziridines can yield the thermodynamically more stable azetidine ring. rsc.org Another innovative strategy involves a photochemical Norrish–Yang cyclization of α-aminoacetophenones to generate highly strained azetidinols as intermediates. beilstein-journals.org
Reduction of β-Lactams: Azetidin-2-ones, commonly known as β-lactams, are readily available and can be reduced to the corresponding azetidines. The diastereoselective reduction of C-3 functionalized azetidin-2-ones using reagents like sodium borohydride provides access to trans-2,3-disubstituted azetidines. rsc.org
The following table summarizes various strategies for the formation of the core azetidine ring.
| Strategy | Precursors | Key Reagents/Conditions | Outcome | Reference |
| Intramolecular Cyclization | Epichlorohydrin, Primary Amine | Base (e.g., NaOH) | N-substituted azetidin-3-ol | google.com |
| Intramolecular Cyclization | γ-Haloamines | Base (e.g., LiHMDS) | N-substituted azetidines | rsc.org |
| [2+2] Cycloaddition | Imines, Alkenes | Visible light, Photocalyst | Functionalized azetidines | researchgate.net |
| Ring Expansion | Substituted Aziridines | Heat (e.g., reflux in DMSO) | Functionalized azetidines | rsc.org |
| β-Lactam Reduction | Azetidin-2-ones | Sodium Borohydride (NaBH₄) | Substituted azetidines | rsc.org |
| Photochemical Cyclization | α-Aminoacetophenones | UV light | Azetidinols | beilstein-journals.org |
Approaches for the Introduction of the Dimethylcarbamate Moiety
Once azetidin-3-ol or its N-protected precursor is obtained, the dimethylcarbamate group can be introduced via several standard carbamoylation reactions. The carbamate functional group is a stable structural motif often used in medicinal chemistry. nih.govacs.org
Reaction with Carbamoyl (B1232498) Chlorides: The most direct method is the reaction of azetidin-3-ol with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base neutralizes the HCl generated during the reaction, driving it to completion.
Reaction with Phosgene Derivatives: A two-step, one-pot procedure can be employed using phosgene or a phosgene equivalent like triphosgene. Azetidin-3-ol is first treated with triphosgene to form an intermediate chloroformate, which is then reacted in situ with dimethylamine (B145610) to yield the desired product. This method avoids the direct handling of potentially unstable carbamoyl chlorides.
Use of Activated Carbonates: Mixed carbonates, such as p-nitrophenyl carbonates, are effective alkoxycarbonylating reagents. nih.govacs.org Azetidin-3-ol can be converted to an activated carbonate ester, which subsequently reacts with dimethylamine. Alternatively, dimethylamine can be converted to a carbamate precursor that then reacts with the alcohol.
Reaction with Isocyanates (for substituted carbamates): While not directly applicable for dimethylcarbamate synthesis, the reaction of an alcohol with an isocyanate is a fundamental method for creating N-substituted carbamates and is relevant for the synthesis of analogs. The Curtius rearrangement of an acyl azide can be used to generate the isocyanate intermediate in situ. nih.gov
Stereoselective and Enantioselective Synthesis Protocols for this compound and its Chiral Analogs
Achieving stereocontrol is crucial for producing enantiomerically pure azetidine derivatives for pharmaceutical applications. nih.gov
Chiral Pool Synthesis: The synthesis can start from enantiopure precursors derived from the chiral pool, such as amino acids. For example, chiral γ-amino alcohols can be synthesized from L- or D-serine and then cyclized to form the corresponding chiral azetidin-3-ols.
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods provides a more versatile approach. For example, copper-catalyzed asymmetric boryl allylation of azetines can produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.govresearcher.life Metal-catalyzed hydroaminoalkylation reactions have also been utilized for the synthesis of chiral azetidines. rsc.org Organocatalysis has emerged as a powerful tool, enabling the enantioselective α-chlorination of aldehydes, which can then be converted into chiral N-alkyl terminal azetidines. nih.gov
Diastereoselective Reactions: When multiple stereocenters are present, controlling the relative stereochemistry is key. The reduction of C-3 functionalized azetidin-2-ones often proceeds with high diastereoselectivity, favoring the formation of the trans isomer. rsc.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed as a flexible and stereoselective route to chiral azetidin-3-ones, which are versatile intermediates for 3-substituted azetidines. nih.govnih.gov
The table below highlights selected enantioselective methods applicable to azetidine synthesis.
| Method | Catalyst/Reagent | Precursors | Stereoselectivity | Reference |
| Asymmetric Boryl Allylation | Cu/Bisphosphine Catalyst | Azetines | High enantioselectivity | nih.gov |
| Asymmetric [2+2] Cycloaddition | B(C₆F₅)₃/Chiral Phosphoric Acid | Ketimines, Alkenes | Excellent stereoselectivities (>20:1 dr, up to 96:4 er) | researcher.life |
| Organocatalytic α-chlorination | Proline-derived catalyst | Aldehydes, Primary amines | Good yields and high ee (84–92%) | nih.gov |
| Gold-Catalyzed Cyclization | Gold(I) complex | N-propargylsulfonamides | Excellent e.e. (>98%) | nih.govnih.gov |
Mechanistic Elucidation of Key Reactions in this compound Synthesis
Understanding the reaction mechanisms is vital for optimizing synthetic routes.
Azetidine Ring Formation (SN2 Cyclization): The intramolecular cyclization of a γ-amino halide or a γ-amino alcohol derivative (e.g., mesylate or tosylate) typically proceeds via an intramolecular SN2 mechanism. The nitrogen atom acts as the nucleophile, displacing the leaving group at the γ-position to form the four-membered ring. The reaction is entropically disfavored but can be driven to completion under appropriate conditions (e.g., high dilution, strong base). rsc.org
Carbamate Formation (Nucleophilic Acyl Substitution): The reaction of azetidin-3-ol with dimethylcarbamoyl chloride follows a nucleophilic acyl substitution pathway. The oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the elimination of the chloride ion to form the final carbamate product. The presence of a base is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct. nih.gov
Norrish–Yang Cyclization: This photochemical reaction involves an intramolecular 1,5-hydrogen atom transfer (HAT) from the γ-carbon to the excited carbonyl oxygen of an α-aminoacetophenone. beilstein-journals.org This generates a 1,4-biradical intermediate which then undergoes ring closure to form the azetidinol scaffold. beilstein-journals.org
Optimization of Synthetic Pathways for Enhanced Yield, Purity, and Scalability of this compound
Optimizing the synthesis of this compound involves refining several parameters to maximize efficiency and product quality, particularly for large-scale production.
Protecting Group Strategy: The choice of the nitrogen protecting group is critical. An ideal protecting group should be stable under the ring formation and carbamoylation conditions but easily removable without affecting the final product. Groups like benzyl (removable by hydrogenolysis) or Boc (tert-butyloxycarbonyl, removable by acid) are commonly used. For some routes, a one-pot deprotection and functionalization sequence can enhance efficiency.
Reaction Conditions: Optimization of temperature, solvent, and concentration is essential. For the intramolecular cyclization, high dilution conditions can favor the desired cyclization over intermolecular polymerization. For the carbamoylation step, careful control of temperature is needed to prevent side reactions, and the choice of solvent can significantly impact reaction rates and yields.
Reagent Selection and Stoichiometry: Using milder and more selective reagents can improve purity. For instance, using phosgene equivalents like triphosgene or activated carbonates instead of the highly reactive dimethylcarbamoyl chloride can offer better control and safety. nih.gov Precise control over the stoichiometry of reagents, especially the base used in the carbamoylation step, is important to prevent side reactions or degradation of the product.
Purification Methods: Developing a scalable purification protocol is key. While chromatography is suitable for lab-scale synthesis, crystallization or distillation is preferred for industrial production. Converting the final product to a salt (e.g., hydrochloride) can often facilitate purification by crystallization and improve handling and stability.
Chemical Transformations and Derivatization Strategies of the this compound Scaffold
The this compound scaffold possesses several reactive sites that allow for further chemical transformations and the creation of a library of analogs.
N-Functionalization: The secondary amine of the azetidine ring is a primary site for derivatization. It can undergo a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce diverse substituents on the nitrogen atom.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides can be used to install amide or sulfonamide functionalities.
Buchwald-Hartwig or SNAr reactions: These methods can be employed for the N-arylation of the azetidine ring. uni-muenchen.de
Ring-Opening Reactions: Due to its inherent ring strain, the azetidine ring can be opened by various nucleophiles under specific conditions. beilstein-journals.orgrsc.org This reactivity can be exploited to synthesize highly functionalized acyclic amines. For example, photochemically generated azetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org
Modification of the Carbamate Group: While generally stable, the carbamate moiety can be cleaved under harsh acidic or basic conditions, regenerating the azetidin-3-ol. This allows for the possibility of replacing the dimethylcarbamate group with other functionalities if desired.
Synthesis of Novel this compound Analogs and Prodrugs
The synthesis of novel analogs and prodrugs of this compound often involves the functionalization of the azetidine nitrogen. The secondary amine of the core structure serves as a nucleophile, readily reacting with a variety of electrophiles to introduce diverse substituents. This approach is fundamental in modulating the physicochemical and pharmacological properties of the parent compound.
One common strategy involves the N-alkylation or N-arylation of the azetidine ring. For instance, 3-amino-azetidine derivatives, which can be readily converted to their dimethylcarbamate counterparts, are key intermediates in the synthesis of biologically active compounds, including tachykinin antagonists. The synthesis of such analogs can be achieved by displacing a leaving group on a target nucleus with the azetidine nitrogen google.com.
The development of prodrugs aims to improve the pharmacokinetic properties of a parent drug. For amine-containing compounds like this compound, a common prodrug strategy is the formation of a carbamate linkage with a promoiety. This modification can enhance properties such as membrane permeability or aqueous solubility. While specific examples detailing prodrugs derived directly from this compound are not extensively reported in publicly available literature, the general principles of carbamate prodrug synthesis are well-established. These strategies often involve reacting the amine with an appropriate chloroformate or an activated carbonate.
The synthesis of analogs can also be achieved by starting from functionalized azetidin-3-ones. These ketones are versatile precursors that can be stereoselectively synthesized and subsequently reduced to azetidin-3-ols, which are then converted to the corresponding dimethylcarbamates. This approach allows for the introduction of substituents at other positions of the azetidine ring before the formation of the carbamate moiety nih.gov.
Below is a representative table of synthetic approaches to generate analogs of this compound:
| Analog Type | Synthetic Strategy | Key Intermediates | Representative Reaction |
| N-Substituted Analogs | Nucleophilic substitution | 3-Amino-azetidine derivatives | Reaction with alkyl or aryl halides/sulfonates |
| Prodrugs | Carbamate linkage formation | This compound | Reaction with activated promoieties |
| C-Substituted Analogs | Synthesis from functionalized precursors | Substituted azetidin-3-ones | Grignard addition or other C-C bond forming reactions |
Regioselective and Stereoselective Functional Group Interconversions on the this compound Core
Achieving regioselective and stereoselective functionalization of the this compound core is crucial for the rational design of new chemical entities. The strained four-membered ring presents unique challenges and opportunities for selective chemical transformations.
Regioselective Functionalization:
The primary site for regioselective functionalization is the azetidine nitrogen (N-1). As a secondary amine, it is the most nucleophilic position and can be selectively modified in the presence of the carbamate group. N-substitution is a common strategy to introduce diversity and modulate the biological activity of azetidine-containing molecules.
Functionalization at the carbon atoms of the azetidine ring (C-2 and C-4) is more challenging and typically requires the use of protecting groups and directed metalation strategies. For example, an N-Boc protected azetidine can be selectively lithiated at the C-2 position, allowing for the introduction of various electrophiles. While specific examples on the this compound core are scarce in the literature, this approach is a well-established method for the regioselective functionalization of azetidines.
Stereoselective Functionalization:
The introduction of new stereocenters on the azetidine ring with high stereocontrol is a key objective in the synthesis of chiral analogs. One approach involves the use of a chiral auxiliary on the azetidine nitrogen. This auxiliary can direct the stereochemical outcome of subsequent reactions, such as alkylation at the α-carbon. After the desired stereochemistry is established, the chiral auxiliary can be removed.
Another powerful method for stereoselective synthesis involves starting from chiral precursors. For instance, the stereoselective synthesis of substituted azetidin-3-ones can be achieved through various catalytic methods. These chiral ketones can then be reduced to the corresponding alcohols with high diastereoselectivity, and subsequently converted to the dimethylcarbamate. This ensures the stereochemical integrity of the final product. Gold-catalyzed cyclization of chiral N-propargylsulfonamides is one such method to produce chiral azetidin-3-ones with high enantiomeric excess nih.gov.
The table below summarizes key strategies for the regioselective and stereoselective functionalization of the azetidine core, which are applicable to the synthesis of complex this compound derivatives:
| Functionalization Type | Strategy | Key Features |
| Regioselective | N-Alkylation/Arylation | Selective reaction at the more nucleophilic nitrogen atom. |
| Directed ortho-Metalation (on N-aryl derivatives) | Functionalization of the aryl ring attached to the azetidine nitrogen. | |
| α-Lithiation of N-Boc azetidines | Introduction of substituents at the C-2 position. | |
| Stereoselective | Use of Chiral Auxiliaries | Control of stereochemistry at the α-carbon to the nitrogen. |
| Synthesis from Chiral Precursors | Use of enantiomerically pure starting materials, such as chiral azetidin-3-ones. | |
| Diastereoselective Reduction | Reduction of a ketone at the 3-position to an alcohol with controlled stereochemistry. |
Sophisticated Spectroscopic and Chromatographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment of Azetidin-3-yl Dimethylcarbamate (B8479999)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Azetidin-3-yl dimethylcarbamate, both ¹H and ¹³C NMR would provide critical information for confirming its covalent framework.
In a typical ¹H NMR spectrum, the protons of the azetidine (B1206935) ring would exhibit characteristic signals. The methine proton at the 3-position (CH-O) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two sets of methylene protons on the four-membered ring are diastereotopic and would be expected to present as complex multiplets. The chemical shifts for azetidine ring protons are influenced by the ring strain and the electronegativity of the nitrogen atom. For the unsubstituted azetidine, the protons at the 2 and 4 positions resonate around 3.6 ppm, while the protons at the 3-position appear around 2.3 ppm.
The dimethylcarbamate group would show a sharp singlet in the ¹H NMR spectrum, integrating to six protons, corresponding to the two equivalent methyl groups attached to the nitrogen. The exact chemical shift would be in the range typical for N-methyl groups.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound would be expected. The carbonyl carbon of the carbamate (B1207046) group would be found in the downfield region, typically around 155-165 ppm. The carbon atom of the azetidine ring bearing the carbamate group (C-3) would be shifted downfield due to the electronegative oxygen atom. The other two carbons of the azetidine ring (C-2 and C-4) would appear at a higher field. The two methyl carbons of the dimethylamino group would give a single signal. For the parent azetidine molecule, the C2/C4 carbons appear at approximately 18 ppm. nih.gov
Expected ¹H and ¹³C NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine CH₂ (C2, C4) | Multiplet | ~45-55 |
| Azetidine CH (C3) | Multiplet | ~60-70 |
| N(CH₃)₂ | Singlet (~2.9 ppm) | ~36 |
Note: The values in this table are estimations based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Mass Spectrometric (MS) Fragmentation Patterns and Detailed Structural Elucidation for this compound
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺.
The fragmentation of the [M+H]⁺ ion would be expected to follow pathways characteristic of both azetidine and carbamate functionalities. A primary fragmentation route would likely involve the cleavage of the azetidine ring, which is driven by the release of ring strain. Another significant fragmentation would be the loss of the dimethylcarbamate group or parts of it. For instance, the loss of dimethylamine (B145610) (HN(CH₃)₂) or isocyanic acid (HNCO) from the carbamate moiety are common fragmentation pathways for related structures. The high-resolution mass of the molecular ion and its fragments would be used to confirm the elemental composition.
Expected Mass Spectrometric Fragments for this compound
| Fragment | Proposed Structure/Loss |
|---|---|
| [M+H]⁺ | Protonated parent molecule |
| [M+H - C₃H₇NO]⁺ | Loss of the dimethylcarbamoyl group |
| [M+H - C₂H₅N]⁺ | Loss of dimethylamine |
Note: This table presents plausible fragmentation pathways. The actual observed fragments and their relative intensities would be determined experimentally.
Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, expected in the region of 1680-1720 cm⁻¹.
Other key vibrational modes would include the C-N stretching of the azetidine ring and the carbamate group, as well as the C-H stretching and bending vibrations of the methyl and methylene groups. The N-H stretching vibration of a protonated azetidine ring (in the case of a salt form) would appear as a broad band in the region of 2500-3000 cm⁻¹. Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations and the C-C backbone, although it is less commonly reported for routine characterization. For the parent azetidine, IR spectral data is available, which can serve as a reference for the ring vibrations. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (carbamate) | 1680-1720 | Strong |
| C-N (azetidine & carbamate) | 1100-1300 | Medium-Strong |
| C-H (alkane) | 2850-3000 | Medium-Strong |
Note: The wavenumbers are approximate and can be influenced by the molecular environment and physical state of the sample.
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isolation in Research Studies
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) would be the method of choice for analyzing the polarity and purity of this compound. Due to its polar nature, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape for the basic nitrogen) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection would typically be achieved using a UV detector, although an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could also be employed for more comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization to increase the volatility of the compound, although its inherent polarity might make it less ideal than HPLC. The use of GC-MS would allow for both separation and mass analysis, providing a powerful tool for identifying impurities. The separation and determination of other azetidine derivatives, such as azetidine-2-carboxylic acid, have been reported using both HPLC and GC-MS, demonstrating the applicability of these techniques to this class of compounds. researchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound and its Complexes
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of sufficient quality is required. For this compound, this would likely be achieved by crystallization of its hydrochloride salt from a suitable solvent system.
A successful crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS. It would also reveal the conformation of the strained azetidine ring and the orientation of the dimethylcarbamate substituent. Furthermore, the analysis would show the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. While no crystal structure for this compound itself is publicly available, the structures of many other azetidine derivatives have been determined, providing a basis for comparison.
Theoretical and Computational Chemistry Studies of Azetidin 3 Yl Dimethylcarbamate
Quantum Chemical Calculations and Electronic Structure Analysis of Azetidin-3-yl Dimethylcarbamate (B8479999)
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule like Azetidin-3-yl dimethylcarbamate, providing insights that are independent of its environment. These methods are used to study the electronic and thermodynamic properties of molecules. researchgate.net
Molecular Orbital Theory and Electronic Properties
Molecular Orbital (MO) theory describes how electrons are distributed within a molecule, occupying orbitals that can span the entire structure. libretexts.orgmit.edu For this compound, MO theory would be used to analyze the interaction between the atomic orbitals of its constituent atoms to form a set of molecular orbitals.
Key properties derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability.
Electron Density and Electrostatic Potential Maps: These maps visualize the distribution of charge across the molecule. For this compound, the oxygen atoms of the carbamate (B1207046) group and the nitrogen of the azetidine (B1206935) ring would be expected to show regions of negative electrostatic potential, indicating their role as potential hydrogen bond acceptors.
In related studies on other heterocyclic compounds, these quantum mechanical descriptors are routinely calculated to understand the molecule's reactivity and potential interaction sites. researchgate.netnih.gov
Conformational Analysis and Energy Landscapes
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. This compound has several rotatable bonds, and its four-membered azetidine ring is not perfectly flat. Conformational analysis involves calculating the energy of the molecule as its bonds are rotated to map out the potential energy surface.
This analysis identifies:
Stable Conformers: The lowest energy conformations that the molecule is most likely to adopt.
Energy Barriers: The energy required to transition between different conformers.
The carbamate group itself has a degree of conformational restriction due to the delocalization of electrons from the nitrogen to the carbonyl group, a feature that influences the shape of molecules containing this moiety. nih.gov Understanding the preferred conformations of this compound is a prerequisite for meaningful molecular docking and pharmacophore modeling studies.
Molecular Docking and Dynamics Simulations of this compound with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein receptor. rjptonline.orgresearchgate.net This method is crucial for understanding how a drug molecule might interact with its target to elicit a biological response. nih.gov Given that azetidine-based structures are often developed as muscarinic acetylcholine (B1216132) receptor (mAChR) modulators, these receptors are logical targets for docking studies. nih.govnih.gov
The process involves:
Preparation: Obtaining the 3D structures of both the ligand (e.g., a derivative of this compound) and the receptor (e.g., an M1 muscarinic receptor from the Protein Data Bank). nih.govdergipark.org.tr
Docking Simulation: Placing the ligand in the receptor's binding site and using a scoring function to evaluate thousands of possible binding poses. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. dergipark.org.trresearchgate.net
Analysis: Examining the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of atoms in the ligand-receptor complex over time. mdpi.com MD simulations, often run for nanoseconds, provide insights into the stability of the binding pose and the flexibility of the protein and ligand. researchgate.netscribd.com This dynamic view can confirm whether the interactions predicted by docking are maintained over time. researchgate.net
Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound Derivatives
When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are employed. A pharmacophore is a 3D arrangement of essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific target. researchgate.net
For a series of active azetidine derivatives, a pharmacophore model would be built by superimposing their low-energy conformations and identifying common chemical features. These features typically include:
Hydrogen Bond Acceptors (e.g., the carbonyl oxygen of the carbamate).
Hydrogen Bond Donors (e.g., the N-H group of the azetidine ring, if unsubstituted).
Hydrophobic Centers.
Positive/Negative Ionizable Features.
Once developed, this pharmacophore model serves as a 3D query to search virtual libraries for new, structurally diverse molecules that match the required features and may possess similar biological activity. researchgate.net This approach is a cornerstone of rational drug design, guiding the synthesis of new analogs with potentially improved properties.
Prediction of Molecular Interaction Profiles and Binding Affinities for this compound (In Silico)
Predicting the binding affinity between a ligand and its target is a major challenge in computational drug discovery. ijritcc.orgnih.govcolumbia.edunih.gov Several in silico methods are used to estimate this crucial parameter.
Docking Scores: As mentioned, docking programs use scoring functions to rank potential binding poses. While useful for prioritizing compounds, these scores are generally considered a rough estimate of binding affinity. researchgate.net
Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide more accurate predictions. researchgate.netcolumbia.edu These calculations are typically performed on snapshots taken from an MD simulation. For instance, MM-PBSA calculations were used to determine the binding energies of an azetidine derivative, yielding values of -18.34 kJ/mol and -16.10 kJ/mol for two different viral protein targets. researchgate.net
These computational approaches allow researchers to build a detailed molecular interaction profile, hypothesizing which amino acid residues in the target's binding site are critical for affinity and selectivity. For example, in a study of azetidin-2-one (B1220530) derivatives, docking revealed key interactions with residues such as VAL702, CYS773, and THR766 in the EGFR kinase domain. scribd.com
Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico) for this compound Analogs
A compound's success as a drug depends not only on its binding affinity but also on its ADME properties. schrodinger.com In silico tools are widely used in the early stages of drug discovery to predict these properties and filter out candidates with poor pharmacokinetic profiles. researchgate.netnih.govresearchgate.net
Numerous web-based tools and software packages, such as SwissADME and QikProp, can calculate a wide range of ADME-related descriptors based on a molecule's structure. schrodinger.comdergipark.org.tr For analogs of this compound, these predictions would be vital for assessing their drug-likeness.
Key predicted properties and their significance are summarized in the table below.
| Property | Description | Significance for Drug Development |
| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water. It measures a compound's hydrophobicity. | Influences solubility, absorption, membrane permeability, and plasma protein binding. A balanced LogP is often sought. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration. A TPSA < 140 Ų is often desired for good oral bioavailability. dergipark.org.tr |
| Aqueous Solubility (LogS) | The logarithm of a compound's solubility in water. | Poor solubility can hinder absorption and lead to formulation challenges. |
| Blood-Brain Barrier (BBB) Permeation | A qualitative prediction of whether a compound can cross the BBB to act on the central nervous system (CNS). | Essential for CNS-targeted drugs but undesirable for peripherally acting drugs to avoid side effects. dergipark.org.tr |
| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and altered pharmacokinetics of co-administered drugs. |
| Drug-Likeness Rules | Evaluation based on empirical rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, LogP, and hydrogen bond donors/acceptors. | Helps to identify compounds with physicochemical properties typical of orally bioavailable drugs. researchgate.net |
Studies on various azetidine derivatives have successfully used these in silico tools to confirm that designed compounds possess favorable ADME profiles, such as satisfying Lipinski's rules and showing potential for oral activity. researchgate.netresearchgate.net
Investigation of Biological Activity and Molecular Mechanisms in Vitro and in Silico Focus
Enzymatic Inhibition Studies of Azetidin-3-yl Dimethylcarbamate (B8479999) and Related Compounds
Azetidine-derived carbamates have been identified as efficient inhibitors of several enzymes, with a notable focus on hydrolases.
Kinetics of Enzyme-Azetidin-3-yl Dimethylcarbamate Interactions (e.g., Cholinesterase Inhibition)
While specific kinetic data for Azetidin-3-yl dimethylcarbamate's interaction with cholinesterases is not extensively detailed in the provided search results, the broader class of carbamates is well-known for its role as cholinesterase inhibitors. For instance, rivastigmine, a carbamate (B1207046) derivative, inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibitory mechanism of carbamates typically involves the carbamoylation of a serine residue in the active site of the enzyme, leading to a temporarily inactivated enzyme. This covalent modification slows down the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby increasing its concentration in the synaptic cleft.
Kinetic analyses of other enzyme inhibitors, such as the mixed-type inhibition of acetylcholinesterase by E2020, highlight the importance of determining inhibitor dissociation constants for both the free enzyme (KI) and the enzyme-substrate complex (KI'). nih.gov Such studies are crucial for understanding the potency and mechanism of inhibition.
Identification and Characterization of Specific Enzyme Targets Modulated by this compound
Research has successfully identified and characterized specific enzyme targets for azetidine-derived carbamates. A prominent example is monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.net Azetidine (B1206935) carbamates have been developed as irreversible inhibitors of MAGL. researchgate.net The inhibition of MAGL by these compounds leads to an increase in 2-AG levels, which has potential therapeutic implications. researchgate.net
Another area of investigation involves the potential antimicrobial properties of azetidine derivatives, suggesting that they may inhibit enzymes essential for bacterial growth.
Receptor Binding Affinity Studies with Isolated Receptors and Cell-Free Systems
Cell-free systems and isolated receptors are invaluable tools for characterizing the direct interaction between a compound and its target. Studies on azetidine analogues of nicotine (B1678760) have utilized radioligand binding assays with rat brain membranes to determine binding affinities for nicotinic receptors. nih.gov For example, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine showed high affinity for two distinct sites on the nicotinic receptor, with Kd values of 7 X 10(-11) M and 1.7 X 10(-9) M. nih.gov Such studies help to correlate binding affinity with physiological effects. nih.gov The azetidine ring is considered a key structural feature for interaction with various biological targets, including receptors.
Elucidation of Molecular Interaction Mechanisms of this compound with Identified Biological Targets (e.g., Co-crystallization Implications, Mutagenesis Studies)
The generation of inhibitor-bound enzyme crystal structures has been instrumental in understanding the molecular interactions of azetidine carbamates. researchgate.net For instance, the co-crystallization of 3-substituted azetidine carbamate inhibitors with MAGL has provided detailed insights into the binding mode and aided in the optimization of these inhibitors. researchgate.net These structures reveal the specific amino acid residues within the active site that interact with the inhibitor, guiding further drug design.
Co-crystallization is a powerful technique where a drug and a coformer are crystallized together to form a new crystalline solid. nih.gov This can improve the physicochemical properties of the drug without altering its mechanism of action. nih.gov While specific co-crystallization studies involving this compound were not found, the principles of this technique are highly relevant for elucidating its interactions with biological targets.
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives in Biological Contexts (In Vitro)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For azetidine-derived carbamates, SAR studies have been crucial in identifying potent and selective inhibitors. A parallel medicinal chemistry approach highlighted the improved efficiency of azetidine and piperidine-derived carbamates as MAGL inhibitors. researchgate.net
Key observations from SAR studies on related azetidine compounds include:
Substitution on the Azetidine Ring: The position and nature of substituents on the azetidine ring can significantly impact biological activity. For example, C3-substitution in some compounds allows for optimal spatial alignment for target binding.
Carbamate Moiety: The carbamate group is a key feature for the covalent inhibition of serine hydrolases like MAGL. researchgate.net
The table below summarizes the structure-activity relationships for some azetidine derivatives.
| Compound/Scaffold | Target | Key Structural Features for Activity | Reference |
| 3-Substituted Azetidine Carbamates | MAGL | Azetidine ring, carbamate for irreversible inhibition | researchgate.net |
| Azetidine Analogues of Nicotine | Nicotinic Receptors | Azetidine ring as a key pharmacophore | nih.gov |
| Azasteroids | 5α-reductase, Androgen Receptor | Modifications on the A-ring and C-17 side chain influence inhibitory potency and receptor binding. | nih.gov |
Development of this compound as a Chemical Probe for Biological Research
A chemical probe is a small molecule used to study biological systems. Due to their specific interactions with biological targets, potent and selective azetidine carbamates have the potential to be developed as chemical probes. researchgate.net For example, a highly efficient and selective MAGL inhibitor derived from an azetidine carbamate scaffold could be used to investigate the physiological and pathological roles of MAGL in various cellular and in vivo models. researchgate.net The development of such probes is essential for target validation and for understanding complex biological pathways.
Investigation of Biological Activity in Non-Human Model Systems (e.g., Insect Pest Control, if applicable)
The biological activity of this compound and related compounds has been investigated primarily within the context of arthropod pest control. As a member of the carbamate class of chemicals, its mechanism of action is centered on the disruption of the insect nervous system. google.comgoogleapis.comepo.orgepo.org
Research into novel insecticides has identified heterocyclic compounds, including those containing an azetidine ring, as valuable for developing agents with potent arthropod control capabilities. google.comepo.org The primary mode of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). google.comcapes.gov.brnih.gov AChE is a critical enzyme that deactivates the neurotransmitter acetylcholine at the synaptic cleft. By inhibiting AChE, carbamate compounds cause an accumulation of acetylcholine, leading to continuous and excessive nerve stimulation, which results in paralysis and ultimately the death of the insect pest. capes.gov.br
While specific efficacy data for this compound is not extensively detailed in publicly available literature, the principles of its activity can be understood through studies on analogous carbamate derivatives. For instance, research on other novel carbamate derivatives has demonstrated significant insecticidal activity, which is directly correlated with their ability to inhibit AChE. In one such study, newly synthesized carbamate compounds were tested against the housefly (Musca domestica) and the turnip aphid (Lipaphis erysimi). The findings showed a clear link between the compounds' AChE inhibitory potential and their insecticidal efficacy. nih.gov
The following table summarizes the molecular mechanism and biological impact characteristic of this class of insecticides.
| Feature | Description | Source(s) |
| Compound Class | Carbamate | google.comgoogleapis.com |
| Primary Target Site | Nervous System | capes.gov.br |
| Molecular Mechanism | Inhibition of Acetylcholinesterase (AChE) | capes.gov.brnih.govnih.gov |
| Physiological Effect | Accumulation of acetylcholine at the synapse, leading to hyperexcitation of nerve cells. | capes.gov.br |
| Result in Target Pest | Paralysis and mortality. | capes.gov.br |
| Chemical Group Mentioned in Pest Control Research | Azetidine ring-containing heterocycles | google.comepo.org |
Studies on other carbamate derivatives have quantified their insecticidal performance. For example, certain novel phenyl N-methylcarbamate derivatives demonstrated significantly higher mortality rates against Lipaphis erysimi compared to parent compounds. nih.gov One of the most potent derivatives in the study achieved 98% mortality after 24 hours of treatment. nih.gov This highlights the potential for high efficacy within the carbamate class when molecular structures are optimized for interaction with the AChE enzyme. nih.gov
The table below presents findings from a study on related novel carbamate derivatives, illustrating the type of data generated in insecticidal activity research.
| Compound | Target Pest | In Vitro Activity (AChE Inhibition) | In Vivo Activity (% Mortality @ 300 mg/L after 24h) | Source(s) |
| Compound 6q (A novel carbamate derivative) | Lipaphis erysimi | IC₅₀ = 12 µM | 98% | nih.gov |
| Metolcarb (Reference carbamate) | Lipaphis erysimi | IC₅₀ > 100 µM | Not reported in study | nih.gov |
| Parent Compound MH (Reference carbamate) | Lipaphis erysimi | IC₅₀ > 100 µM | Lower than novel derivatives | nih.gov |
Note: The data in the table above is for analogous carbamate compounds, not this compound itself, and is presented to illustrate the biological activity profile of this insecticide class.
Experimental evidence from studies on indole-derived carbamates suggests that while in vitro AChE inhibition is the primary mechanism, the ultimate insecticidal activity in a living organism (in vivo) is also influenced by other factors, such as the rate of penetration into the insect. capes.gov.br
Methodological Advancements and Analytical Applications
Development of Novel Analytical Methods for Trace Detection and Quantification of Azetidin-3-yl Dimethylcarbamate (B8479999) in Complex Research Matrices
The detection and quantification of trace amounts of Azetidin-3-yl dimethylcarbamate, particularly within complex biological or environmental matrices, would likely rely on the high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific methods for this exact compound are not extensively documented in public literature, established protocols for other carbamates and small nitrogen-containing heterocycles provide a strong foundation for method development. nih.govresearchgate.netrsc.org
A typical approach would involve extraction of the analyte from the matrix using a suitable organic solvent, followed by a clean-up step to remove interfering substances. researchgate.net The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode would offer excellent specificity and low detection limits. nih.govrsc.org The selection of precursor and product ion pairs would be critical for unambiguous identification and quantification.
Table 1: Postulated LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Potential Value/Condition | Rationale |
| Chromatography | ||
| Column | Reversed-phase C18 | Suitable for retaining moderately polar compounds. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Provides good peak shape and ionization efficiency. |
| Flow Rate | 0.2-0.5 mL/min | Standard for analytical LC-MS. |
| Injection Volume | 1-10 µL | Dependent on sample concentration and matrix complexity. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the azetidine (B1206935) ring and carbamate (B1207046) group are readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 145.10 | Calculated exact mass of the protonated molecule. |
| Product Ions | To be determined experimentally | Fragmentation would likely occur at the carbamate and azetidine ring bonds. |
| Collision Energy | To be optimized | Dependent on the specific instrument and desired fragmentation pattern. |
The limits of detection (LOD) and quantification (LOQ) for analogous small carbamate pesticides have been reported in the low µg/kg to ng/mL range, suggesting that a well-developed method for this compound could achieve similar sensitivity. nih.govresearchgate.net Method validation would be essential, encompassing linearity, accuracy, precision, and matrix effects, to ensure reliable results. uab.edu
Application of this compound as a Reference Standard in Analytical Chemistry and Metabolomics Research
High-purity this compound can serve as a valuable reference standard in various analytical applications. In quantitative analysis, a certified reference material is crucial for the calibration of analytical instruments and the validation of new methods, ensuring the accuracy and comparability of results. nih.gov
In the context of metabolomics, where complex mixtures of small molecules are analyzed, reference standards are indispensable for the unambiguous identification of metabolites. nih.gov While this compound itself is a synthetic compound, its structural motifs are of interest in medicinal chemistry. nih.govnih.gov Therefore, it could be used as an internal standard for the quantification of structurally related compounds in pharmacokinetic or metabolism studies, provided it is not an endogenous compound in the system under investigation. uab.edu
The use of reference materials is a cornerstone of quality assurance and quality control (QA/QC) in analytical laboratories. The availability of well-characterized this compound would support the generation of reproducible and reliable data in studies involving this compound or its derivatives.
Advanced Reaction Monitoring Techniques for the Synthesis and Derivatization of this compound
The synthesis of azetidine derivatives can be complex, and real-time monitoring of these reactions is crucial for optimization and control. organic-chemistry.orgrsc.org Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, offer the ability to track the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. polito.itacs.org
For the synthesis of this compound, these Process Analytical Technology (PAT) tools could be implemented to:
Determine reaction kinetics: By monitoring the disappearance of starting materials and the appearance of the product over time, detailed kinetic models can be developed.
Optimize reaction conditions: The effects of temperature, catalyst loading, and reagent stoichiometry can be rapidly assessed to identify the optimal conditions for yield and purity.
Ensure process safety and control: Real-time monitoring can provide early warnings of deviations from the desired reaction pathway, allowing for timely intervention.
For instance, in a potential synthesis involving the reaction of 3-hydroxyazetidine with dimethylcarbamoyl chloride, in-situ IR spectroscopy could monitor the disappearance of the hydroxyl group's characteristic absorption band and the appearance of the carbamate carbonyl band. This would provide a continuous profile of the reaction progress.
Chemoinformatics and Data Mining Approaches for this compound Related Chemical Space
Chemoinformatics and data mining are powerful tools for exploring the chemical space around a particular scaffold and for predicting the properties of new molecules. ic.ac.ukmdpi.com For this compound, these computational approaches can provide valuable insights.
Physicochemical Property Prediction: A variety of software packages can predict key physicochemical properties that are important for a compound's behavior in biological systems. These properties include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net Such predictions are valuable in the early stages of drug discovery and development for assessing the "drug-likeness" of a compound. nih.gov
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 144.17 g/mol | Within the range for small molecule drugs. |
| cLogP | ~0.1 - 0.5 | Indicates good hydrophilicity. |
| Topological Polar Surface Area (TPSA) | ~38.5 Ų | Suggests potential for good cell permeability. |
| Hydrogen Bond Donors | 1 (from the azetidine NH) | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and two nitrogen atoms) | Influences solubility and binding interactions. |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |
Chemical Space Analysis: Data mining of large chemical databases can identify commercially available compounds with similar structural features to this compound, as well as potential synthetic routes and biological targets. ic.ac.ukmdpi.com The azetidine scaffold is of increasing interest in medicinal chemistry due to its ability to impart favorable physicochemical properties. chemrxiv.orgresearchgate.net Analyzing the chemical space of substituted azetidines can reveal structure-activity relationships and guide the design of new derivatives with desired properties. nih.govnih.gov Computational models can be used to screen virtual libraries of this compound derivatives against biological targets, prioritizing the synthesis of the most promising candidates. mit.edu
Future Directions and Emerging Research Avenues for Azetidin 3 Yl Dimethylcarbamate
Exploration of Azetidin-3-yl Dimethylcarbamate (B8479999) in Materials Science and Polymer Chemistry
The incorporation of azetidine (B1206935) derivatives into polymers is an expanding area of materials science. The strained four-membered ring of azetidine can be leveraged to create dynamic materials with responsive properties. For Azetidin-3-yl dimethylcarbamate, both the azetidine ring and the dimethylcarbamate group offer opportunities for integration into novel polymer structures.
Future research could focus on utilizing this compound as a monomer or a cross-linking agent in the synthesis of advanced polymers. The bifunctional nature of the molecule could allow for its incorporation into polymer backbones or as pendant groups. The presence of the dimethylcarbamate moiety may influence the material's bulk properties, such as solubility, thermal stability, and mechanical strength. Investigations into its use in dynamic covalent networks, where the azetidine ring could participate in reversible ring-opening and closing reactions, could lead to the development of self-healing or degradable materials for biomedical applications.
Table 1: Potential Applications of this compound in Polymer Science
| Potential Application | Rationale | Anticipated Properties |
| Self-Healing Polymers | The reversible ring-opening of the azetidine moiety could be triggered by external stimuli (e.g., pH, temperature), allowing for the reformation of broken polymer chains. | Increased material lifespan, enhanced durability. |
| Degradable Biomaterials | The strained azetidine ring can be designed to undergo controlled degradation under physiological conditions, making it suitable for temporary medical implants or drug delivery matrices. | Biocompatible degradation products, controlled release of therapeutics. |
| Responsive Hydrogels | The dimethylcarbamate group may impart specific solubility characteristics, allowing for the creation of hydrogels that swell or shrink in response to environmental changes. | Smart materials for sensors, actuators, or controlled release systems. |
| High-Performance Thermosets | As a cross-linking agent, the azetidine ring could react with other functional monomers to form a rigid, three-dimensional network. | Improved thermal and chemical resistance, high mechanical strength. taylorfrancis.comappleacademicpress.com |
Integration of this compound within Advanced Catalytic Systems
The nitrogen atom within the azetidine ring possesses a lone pair of electrons, making it a potential ligand for metal-based catalysts. The specific stereochemistry and electronic properties of the azetidine ring can influence the selectivity and activity of a catalytic system.
This compound could be explored as a ligand in asymmetric catalysis. The chirality of substituted azetidines can be transferred to the catalytic process, enabling the synthesis of enantiomerically pure compounds. Furthermore, the dimethylcarbamate group could modulate the electronic environment of the metal center, thereby fine-tuning the catalyst's reactivity. Research in this area might involve the synthesis of novel palladium, rhodium, or iridium complexes incorporating this compound as a ligand for reactions such as hydrogenations, cross-couplings, and C-H functionalizations. organic-chemistry.org
Table 2: Theoretical Catalytic Applications of this compound
| Catalytic Reaction | Metal Center | Role of this compound |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral ligand to induce enantioselectivity. |
| Palladium-Catalyzed Cross-Coupling | Palladium | Ligand to stabilize the palladium catalyst and influence reaction kinetics. organic-chemistry.org |
| C-H Amination | Palladium | Directing group and ligand for regioselective C-N bond formation. organic-chemistry.org |
Nanotechnology and Drug Delivery System Concepts Involving this compound (Pre-clinical, Theoretical)
Nanotechnology-based drug delivery systems offer a promising approach to enhance the therapeutic efficacy of various agents by improving their pharmacokinetics and reducing off-target toxicity. nih.gov While preclinical studies specifically involving this compound are not yet prevalent, its physicochemical properties suggest its potential as a component in such systems.
Theoretically, this compound could be either encapsulated within or conjugated to nanoparticles. nih.gov Encapsulation in lipid-based or polymeric nanoparticles could improve its solubility and provide controlled release. nih.govnih.gov Alternatively, the azetidine ring provides a reactive handle for covalent attachment to the surface of nanocarriers, potentially acting as a targeting ligand if the azetidine scaffold shows affinity for specific biological targets.
Table 3: Theoretical Nanoparticle-Based Delivery Systems for this compound
| Nanocarrier Type | Proposed Integration Method | Potential Advantage |
| Liposomes | Encapsulation within the aqueous core or lipid bilayer. | Enhanced bioavailability, reduced systemic toxicity. nih.gov |
| Polymeric Nanoparticles | Encapsulation within the polymer matrix or covalent conjugation to the surface. | Controlled and sustained release, potential for targeted delivery. nih.gov |
| Solid Lipid Nanoparticles | Incorporation into the solid lipid matrix. | Improved stability, high drug loading capacity. nih.gov |
Development of this compound-Based Imaging Agents for Research Purposes
Molecular imaging is a powerful tool in biomedical research and clinical diagnostics. Imaging agents typically consist of a targeting moiety, a linker, and a signaling component (e.g., a fluorophore or a radionuclide). researchgate.net The development of novel imaging agents based on small molecules is an active area of research. mdpi.com
This compound could serve as a scaffold for the development of new research-grade imaging agents. The azetidine ring can be functionalized with various reporter groups. For instance, a fluorescent dye could be attached to the azetidine nitrogen to create a probe for fluorescence microscopy. Alternatively, a chelating agent capable of binding a radioactive isotope (e.g., Gallium-68) could be conjugated to the molecule for use in Positron Emission Tomography (PET) imaging. mdpi.com The biological distribution and target engagement of new drug candidates based on the azetidine scaffold could be visualized using such imaging agents.
Synergistic Research Combining this compound with Other Chemical Scaffolds for Enhanced Functionality
Azetidine derivatives are considered valuable building blocks in the synthesis of more complex molecules. nih.govnih.gov The concept of fragment-based drug discovery often involves the combination of different chemical fragments to generate lead compounds with improved potency and selectivity. whiterose.ac.uk
Future research could explore the synergistic combination of this compound with other known pharmacophores. By synthetically linking this azetidine derivative to other bioactive scaffolds, it may be possible to create hybrid molecules with novel or enhanced biological activities. For example, coupling it to a known kinase inhibitor fragment could lead to a new inhibitor with a different selectivity profile. The azetidine ring can provide a three-dimensional structure that can be exploited to optimize interactions with biological targets. nih.govwhiterose.ac.uk
Table 4: Examples of Synergistic Research with Other Chemical Scaffolds
| Partner Scaffold | Rationale for Combination | Potential Therapeutic Area |
| Aryl or Heteroaryl Groups | To explore structure-activity relationships and modulate physicochemical properties. whiterose.ac.uk | CNS disorders, oncology. nih.gov |
| Peptide Fragments | To create peptidomimetics with improved stability and cell permeability. nih.gov | Various, depending on the peptide sequence. |
| Known Enzyme Inhibitors | To generate novel inhibitors with enhanced binding affinity or altered selectivity. | Oncology, infectious diseases. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing azetidin-3-yl dimethylcarbamate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of dimethylcarbamate derivatives typically involves carbamoylation of hydroxyl or amine groups. For azetidin-3-yl derivatives, a common approach is reacting azetidin-3-ol with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of alcohol to carbamoyl chloride). Monitoring via TLC or HPLC ensures reaction completion .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the azetidine ring (δ 3.5–4.5 ppm for protons adjacent to nitrogen) and dimethylcarbamate groups (δ 2.8–3.2 ppm for N-methyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 144.09 g/mol).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) assesses purity (>95% recommended for biological studies) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .
- Storage : Keep in a cool, dry place (<4°C) in airtight containers to prevent hydrolysis .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Buffer Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at intervals (0, 6, 24, 48 hrs) and quantify degradation via HPLC.
- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. Compare results to structurally similar carbamates (e.g., pyridostigmine derivatives, t ~8–12 hrs in PBS) .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to acetylcholinesterase (AChE)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the carbamate group and AChE’s catalytic triad (Ser200, His440, Glu327).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) and hydrogen bond occupancy .
- Comparative Analysis : Benchmark against known AChE inhibitors (e.g., neostigmine, IC = 0.5–1.0 µM) to validate predictions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate studies using uniform protocols (e.g., Ellman’s method for AChE inhibition). Control variables like enzyme source (human vs. electric eel) and substrate concentration (acetylthiocholine: 0.5–1.0 mM) .
- Meta-Analysis : Pool data from multiple studies (n ≥ 3) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the azetidine ring (e.g., methyl, trifluoromethyl) and evaluate changes in bioactivity.
- Pharmacophore Mapping : Identify critical moieties (e.g., carbamate group for AChE inhibition) using software like Schrödinger’s Phase .
- Data Table :
| Derivative | Substituent | AChE IC (µM) |
|---|---|---|
| Parent | None | 2.1 ± 0.3 |
| Derivative A | 3-Me | 1.5 ± 0.2 |
| Derivative B | 3-CF | 0.8 ± 0.1 |
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Acute Toxicity Assays : Use Daphnia magna (48-hr LC) or algae growth inhibition tests (OECD 201).
- Soil Mobility Studies : Apply column chromatography to measure adsorption coefficients (K) .
- PBT Assessment : Estimate persistence (t in water/soil), bioaccumulation (logP), and toxicity (ECOTOX database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
